Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate
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Overview
Description
Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound features a cyclopropane ring, which is known for its high strain and reactivity, making it a valuable building block in synthetic chemistry. The presence of the indazole moiety adds to its potential biological activity, making it a compound of interest for medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. This reaction proceeds via the formation of a carbene intermediate, which then adds to the alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the cyclopropanation process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring’s strain can facilitate the formation of reactive intermediates, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2R)-2-cyclopropylcarboxylate: Similar structure but lacks the indazole moiety.
Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxamide: Similar structure with an amide group instead of an ester.
Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylic acid: Similar structure with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate is unique due to the combination of the strained cyclopropane ring and the biologically active indazole moiety.
Properties
IUPAC Name |
ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)10-7-12(10)15-11-6-4-3-5-9(11)8-14-15/h3-6,8,10,12H,2,7H2,1H3/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDNUQRPRZUUIZ-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1N2C3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1N2C3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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